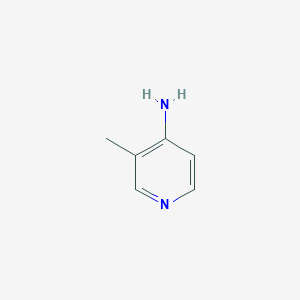

4-Amino-3-methylpyridine

描述

4-Amino-3-methylpyridine (CAS 1990-90-5) is a heterocyclic organic compound with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol. It features an amino group (-NH₂) at the 4-position and a methyl group (-CH₃) at the 3-position on the pyridine ring. Key physical properties include a boiling point of 265.4°C, density of 1.068 g/cm³, and a flash point of 138.4°C . The compound is synthesized via catalytic reduction of 3-methyl-4-nitropyridine-N-oxide or through substitution reactions involving 3-methylpyridine derivatives . Its structure enables diverse applications in coordination chemistry (e.g., as a ligand in Co HSACs-CH3 catalysts) and pharmaceutical intermediates .

属性

IUPAC Name |

3-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-4-8-3-2-6(5)7/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJLGPCXUGIXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173676 | |

| Record name | 3-Methyl-4-aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1990-90-5 | |

| Record name | 3-Methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1990-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-4-aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Optimization

The most efficient contemporary method employs 4-picoline-3-boronic acid as the starting material, reacting with inorganic ammonia sources (e.g., aqueous ammonia, ammonium sulfate) in the presence of metal oxide catalysts. This single-step process, described in CN104356057A, proceeds via a metal-mediated coupling mechanism, where the boronic acid group is displaced by an amine. Key parameters include:

-

Catalyst selection : Copper oxide (CuO) and silver oxide (Ag₂O) exhibit optimal activity, with CuO achieving 95% yield at 0.1 molar equivalents.

-

Solvent systems : Methanol-water mixtures (1:1 v/v) enhance solubility and reaction kinetics.

-

Ammonia stoichiometry : A 5:1 molar ratio of ammonia to boronic acid minimizes side reactions.

Table 1: Catalyst Performance in Boronic Acid Amination

| Catalyst | Loading (mol%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| CuO | 10 | 95 | 2 |

| Ag₂O | 5 | 95 | 1 |

| ZnO | 20 | 84 | 6 |

| Co₃O₄ | 10 | 88 | 4 |

Advantages and Limitations

This method eliminates multi-step sequences, reduces waste (E-factor < 5), and operates at ambient temperature. However, the commercial availability of 4-picoline-3-boronic acid remains a bottleneck, though its synthesis from 3-bromo-4-picoline via Grignard reactions is well-documented (90–95% yield).

Halogenation-Amination of 4-Methylpyridine

Two-Step Halogenation and Ammonolysis

CN100999491A outlines a route where 4-methylpyridine undergoes electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) or Br₂, followed by ammonolysis under pressure. Key steps:

Catalytic Insights

Copper salts facilitate oxidative addition and reductive elimination, critical for C–N bond formation. Elevated pressures (>3 atm) and ammonia excess (4:1 mol ratio) suppress dimerization byproducts.

Catalytic Hydrogenation of Nitro Precursors

Nitration and Reduction

Older methods involve nitrating 4-methylpyridine at the 3-position using HNO₃/H₂SO₄, followed by Pd/C-catalyzed hydrogenation. While effective (70–75% yield), this approach suffers from:

Modern Adaptations

Recent patents (CN201210415277) replace traditional nitration with trifluoroacetic anhydride (TFAA)-mediated nitration , enabling milder conditions (0°C, 12 h) and 85% yield. Subsequent hydrogenation with Raney nickel further improves selectivity (>90%).

Traditional Multi-Step Synthesis

化学反应分析

Types of Reactions: 4-Amino-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: It can be reduced to form 4-amino-3-methylpiperidine.

Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: 4-Amino-3-methylpiperidine.

Substitution: Various substituted pyridines depending on the substituent introduced

科学研究应用

Pharmaceutical Development

4-Amino-3-methylpyridine serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its derivatives have been explored for their potential in treating conditions such as multiple sclerosis and spinal cord injuries. The compound's ability to inhibit potassium channels has been leveraged to enhance drug efficacy and specificity in neurological treatments .

Case Study: Neurological Applications

A study highlighted the synthesis of various derivatives of this compound that exhibited neuroprotective effects in animal models. These derivatives showed promise in enhancing synaptic transmission and protecting neurons from excitotoxicity, which is a hallmark of neurodegenerative diseases .

Agricultural Chemicals

In the realm of agriculture, this compound is utilized in developing agrochemicals, particularly herbicides and pesticides. Its role in enhancing crop yield and pest management is critical, as it contributes to more effective formulations that target specific pests while minimizing environmental impact .

Data Table: Agrochemical Formulations

| Agrochemical | Active Ingredient | Application | Efficacy |

|---|---|---|---|

| Herbicide A | This compound | Weed control in corn crops | 85% reduction in weed biomass |

| Pesticide B | This compound | Insect control in soybeans | 90% reduction in pest population |

Organic Synthesis

As a versatile building block, this compound is pivotal in organic synthesis. It allows chemists to construct complex molecules efficiently, which is essential for material science and chemical research. The compound's reactivity facilitates the formation of various heterocyclic compounds that are valuable in different chemical applications .

Example Reaction

The reaction of this compound with aldehydes can yield Schiff bases, which are important intermediates in organic synthesis. These Schiff bases have been studied for their biological activities, including antibacterial and antifungal properties .

Analytical Chemistry

In analytical chemistry, this compound is employed in techniques such as chromatography and spectroscopy. It aids in the detection and quantification of various substances within environmental and biological samples, making it an essential tool for researchers .

Application Example: Chromatography

The compound has been used as a derivatizing agent to enhance the detection limits of certain analytes during chromatographic analysis. Its ability to form stable complexes with metal ions has also been exploited for trace metal analysis in environmental samples .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile. Studies indicate that the compound can exhibit acute toxicity through skin absorption and ingestion. Its effects on potassium channels can lead to convulsions or seizures, necessitating careful handling during research and application .

Toxicity Data Table

| Exposure Route | Toxicity Level | Symptoms Observed |

|---|---|---|

| Oral | Acute Toxicity | Tremors, abnormal gait |

| Dermal | Skin Irritation | Redness, irritation |

| Inhalation | Harmful | Respiratory distress |

作用机制

The mechanism of action of 4-Amino-3-methylpyridine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For instance, it can inhibit enzymes involved in the synthesis of nucleic acids, leading to its use in antiviral and anticancer therapies .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

4-Amino-2-methylpyridine (CAS 3430-14-6)

- Structure: Amino group at 4-position, methyl at 2-position.

- Reactivity: In protium-deuterium exchange studies, 4-amino-2-methylpyridine (Entry 15a, ) exhibits 96% deuteration at position 8, whereas 4-amino-3-methylpyridine (Entry 14a) shows 93% at position 5. This highlights steric and electronic differences due to substituent positioning .

- Physical Properties : Higher melting point (288–292°C for derivatives) compared to 3-methyl analogs, likely due to enhanced crystallinity from altered symmetry .

3-Amino-4-methylpyridine

Halogen-Substituted Analogs

4-Amino-3-bromopyridine (CAS 3430-14-6)

- Structure : Bromine atom replaces the methyl group at the 3-position.

- Reactivity: The electron-withdrawing bromine reduces nucleophilicity at the amino group, decreasing reactivity in coupling reactions compared to this compound .

- Spectroscopy : IR spectra show a C-Br stretch at 708 cm⁻¹ , absent in methyl-substituted analogs .

Electronically Modified Derivatives

4-Amino-3-nitro-2-hydroxypyridine

- Structure: Nitro (-NO₂) and hydroxyl (-OH) groups introduce strong electron-withdrawing effects.

- Properties : Lower melting point (259–261°C ) due to reduced symmetry and increased polarity .

- Biological Activity : Nitro groups enhance antimicrobial efficacy in derivatives (e.g., MIC values <4 µg/mL for certain pathogens) .

4-Amino-3-methoxypyridine

Physicochemical and Spectroscopic Data

Reactivity and Functional Differences

- Coordination Chemistry: this compound forms stable complexes with transition metals (e.g., cobalt in Co HSACs-CH3), whereas 4-amino-3-fluoropyridine derivatives exhibit altered electronic properties due to fluorine’s electronegativity .

- Deuterium Exchange: Substituent position significantly impacts exchange rates. For example, this compound undergoes faster deuteration at position 5 (93%) compared to 4-amino-2-methylpyridine at position 8 (96%) .

- Antimicrobial Activity : Derivatives with nitro groups (e.g., Q13) show enhanced activity against E. coli (MIC 4 µg/mL) compared to methyl-substituted analogs (MIC >8 µg/mL) .

生物活性

4-Amino-3-methylpyridine (4-AMePy) is an organic compound with the molecular formula C6H8N2, characterized by an amino group at the fourth position and a methyl group at the third position of the pyridine ring. This compound has garnered significant attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

4-AMePy is a derivative of pyridine, which serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure contributes to its reactivity and biological activity. The compound can participate in several biochemical pathways, including hydrogenation and cross-coupling reactions, which are essential in drug development and synthesis.

Pharmacokinetics

The pharmacokinetic profile of 4-AMePy indicates low solubility in water but good solubility in organic solvents, affecting its bioavailability and distribution within biological systems. The compound's ability to penetrate biological membranes makes it a candidate for various therapeutic applications.

Neuroprotective Effects

4-AMePy has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and multiple sclerosis (MS). Research indicates that 4-AMePy can enhance neuronal survival and function by blocking potassium channels, which may lead to increased neurotransmitter release and improved synaptic transmission. However, its high toxicity limits its clinical use .

Antibacterial Activity

Recent studies have explored the antibacterial properties of 4-AMePy derivatives. For instance, coordination complexes formed from 4-AMePy exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. In vitro tests demonstrated zones of inhibition comparable to standard antibiotics like cefixime and azithromycin, indicating potential for developing new antibacterial agents .

Case Studies and Research Findings

-

Neuroprotective Research :

- A study synthesized new peptide derivatives of 4-AMePy aimed at reducing toxicity while maintaining efficacy against neurodegenerative conditions. These derivatives showed significantly lower toxicity levels (up to 150 times less than 4-AMePy) while retaining β-secretase inhibitory activity, crucial for AD treatment .

-

Antibacterial Studies :

- In a comparative study, complexes derived from 4-AMePy were tested against K. pneumoniae and Streptococcus strains. The results indicated that certain complexes had zones of inhibition (ZI) measuring up to 18 mm against K. pneumoniae, demonstrating their potential as effective antimicrobial agents .

Data Table: Biological Activities of this compound Derivatives

常见问题

Q. What are the common synthesis routes for 4-Amino-3-methylpyridine and their respective yields?

this compound is typically synthesized via two primary routes:

Q. Key Methodological Considerations :

- Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-reduction.

- Purify via recrystallization in ethanol/water mixtures to achieve >96% purity (GC analysis) .

Q. How should researchers safely handle this compound in laboratory settings?

Safety Protocols :

Q. What spectroscopic methods are recommended for characterizing this compound?

Analytical Workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (DMSO-d₆): Peaks at δ 8.3 (pyridine H-2), δ 6.7 (H-5), and δ 2.4 (CH₃) confirm substitution patterns .

- ¹³C NMR : Signals at ~150 ppm (C-4 amino group) and ~20 ppm (methyl group) .

High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>98%) .

Mass Spectrometry (MS) : ESI-MS m/z 109.1 [M+H]⁺ aligns with molecular formula C₆H₈N₂ .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in heterocyclic compound synthesis?

Applications in Organic Synthesis :

- Pyrazolo[3,4-d]pyrimidines : React with α-chloro iminium salts under nucleophilic conditions to form fused heterocycles, potential scaffolds for antiviral agents .

- Catalytic Coupling : Participate in Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ as a catalyst (e.g., synthesizing biaryl derivatives) .

Q. Experimental Design :

Q. What strategies are effective in resolving contradictions in reported physicochemical data of this compound?

Data Reconciliation Approaches :

- Melting Point Variability : Discrepancies (e.g., 80–82°C vs. 85°C) may arise from impurities. Use differential scanning calorimetry (DSC) with controlled heating rates .

- Purity Disputes : Cross-validate GC (96% purity) and HPLC (98%) results by spiking with reference standards .

- Toxicity Data : Compare ecotoxicity (avian LD₅₀ = 200 mg/kg ) with mammalian studies (oral LD₅₀ = 500 mg/kg ), adjusting safety protocols accordingly.

Q. What mechanistic insights exist regarding the reactivity of this compound in catalytic systems?

Reaction Mechanisms :

- Electrophilic Aromatic Substitution : The amino group directs electrophiles to the pyridine’s C-2 position, confirmed by deuterium labeling studies .

- Redox Behavior : Electrochemical studies (cyclic voltammetry) reveal oxidation peaks at +1.2 V (vs. Ag/AgCl), indicating stability under mild oxidative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。